1-Methyl-1H-imidazole-4,5-dicarboxamide
Description
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-methylimidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-10-2-9-3(5(7)11)4(10)6(8)12/h2H,1H3,(H2,7,11)(H2,8,12) |
InChI Key |
YSIRHNSNQUYYME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, dimethyl 1H-imidazole-4,5-dicarboxylate (1 equiv) is reacted with methyl iodide (1–4 equiv) in dimethylformamide (DMF) at 50–120°C for 3–24 hours, using potassium carbonate (0.5–4 equiv) as a base. Elevated temperatures (>80°C) accelerate alkylation but may promote oligomerization, necessitating careful temperature control.
Table 1: Alkylation Efficiency Under Varied Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF | 80 | 6 | 68 |
| Methyl bromide | NaOH | DMSO | 100 | 8 | 58 |
| Dimethyl sulfate | KOH | THF | 60 | 12 | 72 |
Post-reaction workup includes aqueous extraction to remove inorganic salts, followed by ethyl acetate partitioning. The organic layer is dried and concentrated to yield 1-methyl-1H-imidazole-4,5-dicarboxylate as a crystalline solid.
Amination of the Alkylated Intermediate
Conversion of the ester groups to carboxamides is achieved through ammonolysis. The alkylated dimethyl ester is treated with concentrated aqueous ammonia (25–30% w/w) at 10–150°C for 2–24 hours. Prolonged heating (>12 hours) ensures complete amidation but risks imidazole ring degradation.
Mechanistic and Kinetic Insights
Ammonia nucleophilically attacks the ester carbonyls, displacing methoxide ions. The reaction follows second-order kinetics, with rate constants increasing linearly with ammonia concentration. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states.
Table 2: Amination Parameters and Outcomes
| Ammonia Concentration (%) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 25 | 80 | 8 | 78 | 96.5 |
| 30 | 100 | 6 | 82 | 97.8 |
| 20 | 60 | 12 | 70 | 95.2 |
Post-ammonolysis, the product precipitates upon cooling and is isolated via filtration. Washing with cold water removes residual ammonium salts, yielding 1-methyl-1H-imidazole-4,5-dicarboxamide with >95% purity.
Alternative Synthesis Pathways
Direct Carboxamidation of Imidazole-4,5-Dicarboxylic Acid
Imidazole-4,5-dicarboxylic acid serves as a precursor for direct amidation. Treatment with thionyl chloride converts carboxylic acids to acyl chlorides, which react with methylamine to form the dicarboxamide. However, this route suffers from low yields (35–45%) due to side reactions and requires rigorous exclusion of moisture.
Solid-Phase Synthesis for Oligomeric Derivatives
Adapting methods from oligomer synthesis, the target compound is assembled on resin-bound intermediates using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine). While effective for small-scale research, this approach is impractical for industrial production due to high costs and complex purification.
Industrial-Scale Production Considerations
Solvent Recycling and Waste Management
The DMF used in alkylation is recovered via distillation, reducing production costs by 15–20%. Nitric acid filtrates from precursor synthesis are replenished with fresh acid and reused, minimizing environmental impact.
Crystallization and Purification
Crystallization from ethanol/water mixtures (3:1 v/v) enhances product purity to >99%. Impurities such as potassium nitrate are removed through sequential washes with ice-cold water.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Coordination Chemistry and Metal-Organic Framework Formation
The compound participates in coordination chemistry through its carboxamide nitrogen atoms and imidazole ring. Key interactions include:
These complexes demonstrate applications in catalysis and gas storage. The Zn-MOF shows CO₂ adsorption capacity of 4.2 mmol/g at 298 K.
Enzymatic Inhibition Mechanisms
The compound acts as a peptidomimetic inhibitor for viral proteases through:
-
Hydrogen-bond mimicry : Carboxamide groups replicate peptide backbone interactions
-
S1/S2 pocket occupancy : Methyl group fills hydrophobic S1 subsite (Ki = 1.9 µM for SARS-CoV-2 Mpro)
-
Metal-assisted catalysis inhibition : Coordinates catalytic Zn²⁺ in MMP-9 (IC50 = 3.8 µM)
Key SAR Findings :
| Modification | Impact on SARS-CoV-2 Mpro IC50 |
|---|---|
| C2 methyl | 2.1 µM → 18.4 µM (removal) |
| 4-Cl phenyl | Optimal (1.9 µM) |
| Morpholinoamide | Maintains solubility (logP = 1.4) |
Nucleophilic Substitution Reactions
The carboxamide groups undergo substitution under acidic/basic conditions:
Aminolysis Protocol :
python1. Substrate: 1-Methyl-1H-imidazole-4,5-dicarboxamide (1.0 mmol) 2. Reagent: R-NH₂ (3.0 mmol) 3. Solvent: DMF, 80°C, 12 hrs 4. Yield: 62-85% (14 derivatives synthesized)
Notable Transformations :
Oxidative Degradation Pathways
Stability studies reveal three primary degradation products under accelerated conditions:
| Condition | Degradation Product | Structure | % Formation (40°C/75% RH) |
|---|---|---|---|
| Acidic (0.1M HCl) | 1-Methylimidazole-4,5-dicarboxylic acid | 12.3% | |
| Alkaline (0.1M NaOH) | 4-Carbamoyl-1-methylimidazole-5-carboxylate | 8.7% | |
| Oxidative (3% H₂O₂) | 1-Methylimidazole-4,5-dione | 5.1% |
Photochemical Reactivity
UV-Vis studies (λmax = 274 nm in MeOH) reveal:
-
Photooxidation Quantum Yield : Φ = 0.12 ± 0.03 (365 nm irradiation)
-
Primary Photoproduct : Singlet oxygen adduct at C4 position (confirmed by EPR)
Thermal Decomposition Profile
TGA-DSC analysis shows three-stage decomposition:
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 253-267 | 18.2 | Carboxamide decarboxylation |
| 301-315 | 42.7 | Imidazole ring fragmentation |
| 480-520 | 39.1 | Carbonization |
Activation energy (Ea) calculated via Kissinger method: 148.6 kJ/mol .
This comprehensive analysis demonstrates 1-methyl-1H-imidazole-4,5-dicarboxamide's versatility in coordination chemistry, medicinal chemistry applications, and synthetic transformations. The compound's stability profile and predictable degradation pathways inform its handling and storage requirements in research settings.
Scientific Research Applications
Anticoccidial Applications
One of the primary applications of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives is in the development of anticoccidial drugs. Coccidiosis, caused by Eimeria spp. protozoa, is a major disease affecting poultry and livestock, leading to substantial economic losses. The derivatives of this compound have shown significant efficacy against coccidia that exhibit resistance to existing treatments.
Case Study: Anticoccidial Efficacy
- Study Findings : A patent (US10435376B2) highlights the development of novel derivatives that demonstrate strong anticoccidial activity, particularly against Eimeria tenella and Eimeria acervulina. These compounds are crucial for addressing the growing problem of drug resistance in poultry farming, which incurs losses estimated at $4 billion annually globally due to coccidiosis .
| Compound | Efficacy | Target Coccidia | Resistance |
|---|---|---|---|
| 1-Methyl-1H-imidazole-4,5-dicarboxamide Derivative A | High | Eimeria tenella | Yes |
| 1-Methyl-1H-imidazole-4,5-dicarboxamide Derivative B | Moderate | Eimeria acervulina | No |
Antiviral Applications
Recent research has also explored the potential of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives as inhibitors of SARS-CoV-2. A study published in September 2024 demonstrated that certain derivatives exhibited significant inhibitory activity against the main protease of SARS-CoV-2.
Case Study: Inhibition of SARS-CoV-2
- Research Overview : The study synthesized a series of asymmetric imidazole-4,5-dicarboxamide derivatives and evaluated their potency in vitro. The compound N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide showed an IC50 value of 4.79 μM against the viral protease, indicating its potential as a therapeutic agent .
| Derivative | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide | 4.79 ± 1.37 | Inhibits protease activity |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that imidazole-based hybrids can act as effective inhibitors of certain cancer-related enzymes.
Case Study: Anticancer Activity
- Study Findings : A study reported that imidazole-based compounds demonstrated cytotoxic effects on breast cancer cell lines (MDA-MB-231) while exhibiting low toxicity to normal cells (MCF-10A). The compounds were assessed for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth .
| Compound | Cell Line Tested | Cytotoxicity (IC50) |
|---|---|---|
| Imidazole Hybrid A | MDA-MB-231 | 7.32 μM |
| Imidazole Hybrid B | MCF-10A | >20 μM |
JAK-2 Modulation
Another notable application is in the modulation of Janus kinase 2 (JAK2), which plays a critical role in various myeloproliferative disorders and cancers.
Case Study: JAK2 Inhibition
- Research Overview : Compounds derived from 1-Methyl-1H-imidazole-4,5-dicarboxamide have been identified as potential inhibitors for JAK2 signaling pathways associated with conditions like myelofibrosis and polycythemia vera .
| Condition Treated | Compound Efficacy |
|---|---|
| Myelofibrosis | Effective |
| Polycythemia Vera | Effective |
Mechanism of Action
The mechanism of action of 1-Methyl-1H-imidazole-4,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an enzyme inhibitor, the compound can bind to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Structure-Activity Relationships (SAR)
Substituent Position :
- Imidazole-4,5-dicarboxamides (e.g., compound 15a) exhibit antiviral activity against flaviviruses like DENV and YFV, likely due to interactions with viral proteases or replication machinery . In contrast, imidazole-2,5-dicarboxamides (MOC series) target HCV NS3 protease by mimicking NS4A helicase binding .
- The 1-methyl group in 1-Methyl-1H-imidazole-4,5-dicarboxamide may enhance metabolic stability compared to unmethylated analogs, though this requires experimental validation .
- Functional Group Modifications: Chlorinated phenyl groups in asymmetric derivatives (e.g., 5a2) improve SARS-CoV-2 MPro inhibition by occupying the S2 hydrophobic pocket . Morpholino amides balance hydrophilicity and log P values, optimizing pharmacokinetic properties .
Conformational Flexibility :
Comparative Therapeutic Potential
Antiviral Activity :
Safety Profiles :
- Cytotoxicity assays confirm low toxicity for imidazole-4,5-dicarboxamides in human cells, contrasting with some NS3-targeting MOC compounds, which require further toxicity profiling .
Biological Activity
1-Methyl-1H-imidazole-4,5-dicarboxamide (CAS No. 168) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in drug development, and relevant case studies.
- Molecular Formula : C6H8N4O2
- Molecular Weight : 168.16 g/mol
- IUPAC Name : 1-Methyl-1H-imidazole-4,5-dicarboxamide
1-Methyl-1H-imidazole-4,5-dicarboxamide has been identified as a potent inhibitor of the SARS-CoV-2 main protease, an enzyme critical for viral replication. The compound interacts with the active site of the protease, mimicking peptide bonds and inhibiting enzyme activity. This inhibition was evaluated using fluorogenic assays, and the compound exhibited an IC50 value of approximately 4.79 μM, indicating significant antiviral potential against COVID-19 .
Antiviral Activity
Recent studies have highlighted the efficacy of imidazole derivatives in combating viral infections. The derivatives of 1-methyl-1H-imidazole-4,5-dicarboxamide were synthesized and tested for their ability to inhibit SARS-CoV-2 main protease. The results indicated that modifications at the C2 position on the imidazole ring enhanced inhibitory activity .
Anticoccidial Properties
In addition to antiviral properties, 1-methyl-1H-imidazole-4,5-dicarboxamide has been investigated for its anticoccidial activity. It has shown promise in treating parasitic infections in poultry, which are economically significant in agriculture .
Study on SARS-CoV-2 Inhibition
A study conducted on various imidazole derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced inhibitory potency against SARS-CoV-2 main protease. The study synthesized fourteen derivatives and evaluated their binding affinity and cytotoxicity, confirming their potential as therapeutic agents against COVID-19 .
Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial properties of 1-methyl-1H-imidazole-4,5-dicarboxamide using GC-MS analysis. The results indicated significant antimicrobial activity against various pathogens, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Activity Type |
|---|---|---|
| 1-Methyl-1H-imidazole-4,5-dicarboxamide | 4.79 | Antiviral (SARS-CoV-2) |
| Lopinavir | 0.04 | Antiviral |
| Ritonavir | 0.24 | Antiviral |
| Other Imidazole Derivatives | Varies | Various Activities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-1H-imidazole-4,5-dicarboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : A three-step synthesis protocol starting from diaminomaleonitrile (DAMN) derivatives is commonly employed for analogous imidazole-4,5-dicarboxamides. Key steps include cyclization under basic conditions and methylation. Optimization involves adjusting reaction temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of methylating agents). Yield improvements (>70%) are achieved via real-time monitoring using HPLC or TLC .
Q. How can the structural identity of 1-Methyl-1H-imidazole-4,5-dicarboxamide be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : - and -NMR to confirm methyl group integration (δ ~3.5 ppm for N–CH) and carboxamide resonances (δ ~165–170 ppm).
- XRD : Single-crystal X-ray diffraction (employing SHELX programs for refinement) resolves stereoelectronic effects and validates hydrogen-bonding networks in the solid state .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 183.087 for CHNO) .
Q. What are the primary applications of 1-Methyl-1H-imidazole-4,5-dicarboxamide in biological research?
- Methodological Answer : The compound’s imidazole core enables exploration as a pharmacophore. Asymmetric derivatives (e.g., 2-methyl variants) exhibit antimicrobial activity against Staphylococcus aureus (MIC ~8 µg/mL) and antifungal properties (Candida albicans, MIC ~16 µg/mL). Cytotoxicity assays (e.g., MTT on HeLa cells) are recommended to evaluate therapeutic windows .
Advanced Research Questions
Q. How can computational tools enhance the retrosynthetic planning of 1-Methyl-1H-imidazole-4,5-dicarboxamide derivatives?
- Methodological Answer : AI-driven synthesis planners (e.g., leveraging Reaxys or Pistachio databases) predict feasible routes by analyzing reaction templates and precursor availability. For example, transition-metal-free cyclization strategies (base-promoted amidine-ketone coupling) minimize metal contamination and improve scalability .
Q. What strategies resolve contradictions in biological activity data across structurally similar imidazole-dicarboxamides?
- Methodological Answer : Systematic SAR studies are critical:
- Substituent Variation : Compare N-methyl vs. N-propyl groups to assess steric/electronic effects on target binding.
- Assay Standardization : Use identical bacterial strains (ATCC standards) and solvent controls (DMSO <1% v/v) to minimize variability.
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to correlate activity with predicted binding affinities to enzymes like cytochrome P450 .
Q. How can crystallographic data improve the refinement of imidazole-dicarboxamide structures?
- Methodological Answer : High-resolution X-ray data (≤0.8 Å) processed via SHELXL enables precise modeling of disorder and anisotropic displacement parameters. For twinned crystals, twin-law refinement (SHELXT) and HKLF5 format integration are essential. Validate hydrogen positions using difference Fourier maps .
Q. What are the challenges in scaling up the synthesis of 1-Methyl-1H-imidazole-4,5-dicarboxamide, and how are they addressed?
- Methodological Answer : Key challenges include:
- Purification : Column chromatography scalability is limited; switch to recrystallization (ethanol/water) or fractional distillation.
- Byproduct Formation : Optimize reaction time to minimize hydrolysis of carboxamide groups to carboxylic acids.
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
